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3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Prediction

Scaffold-specific mGluR5 negative allosteric modulator (NAM) for CNS drug discovery. Researchers requiring a defined 6-methyl/4-methylpiperidine quinoline-sulfonyl pharmacophore face inconsistent analog sourcing; this compound provides the precise substitution pattern validated in patent SAR for allosteric site binding. Key supply advantages: - Confirmed non-acetylenic mGluR5 NAM chemotype with defined binding motif distinct from simpler piperidine analogs. - Synthetic accessibility enables rapid piperidine nitrogen derivatization for focused probe libraries. - Available from stock with competitive quote-based pricing, reducing lead time for SAR expansion studies.

Molecular Formula C22H24N2O2S
Molecular Weight 380.51
CAS No. 872200-22-1
Cat. No. B2449750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline
CAS872200-22-1
Molecular FormulaC22H24N2O2S
Molecular Weight380.51
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C
InChIInChI=1S/C22H24N2O2S/c1-16-10-12-24(13-11-16)22-19-14-17(2)8-9-20(19)23-15-21(22)27(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3
InChIKeyJZBHOSXQCSDXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline – Compound Overview


3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline (CAS 872200-22-1) is a heterocyclic compound featuring a quinoline core substituted at C3 with a benzenesulfonyl group, at C4 with a 4-methylpiperidin-1-yl moiety, and at C6 with a methyl group [1]. This structural architecture is characteristic of a class of non‑acetylenic negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a target investigated for psychiatric and neurological disorders [2]. The compound’s combination of a lipophilic aromatic scaffold, a hydrogen-bond‑capable sulfonyl group, and a sterically-demanding bicyclic amine creates a defined pharmacophore that distinguishes it from simpler quinoline analogs.

mGluR5 NAM chemotype exploration
6‑Methyl + 4‑methylpiperidine SAR probe
Non‑acetylenic allosteric modulator workflow
Supports CNS target engagement and selectivity profiling research

Generic Substitution Failure for 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline


Closely related quinoline‑sulfonyl compounds cannot be assumed to be interchangeable because minor structural changes significantly alter molecular recognition, physicochemical properties, and biological selectivity. The 6‑methyl group on the quinoline ring modulates electron density and steric interactions within binding pockets, while the 4‑methylpiperidine moiety influences conformational preferences and metabolic stability [1]. Replacing either substituent (e.g., with hydrogen, halogen, or a different amine) yields analogs that differ in potency, selectivity, and pharmacokinetics. Therefore, procurement decisions must be guided by quantitative differentiation data rather than superficial scaffold similarity.

Target vs. 6‑Desmethyl Analog
Property
Target Compound
Analog (Desmethyl)
Molecular weight
380.50 g/mol
366.48 g/mol
Lipophilicity
XLogP3 ≈ 4.8
XLogP3 = 4.3
Piperidine substitution
4‑Methylpiperidine
Piperidine
Substituent changes at the 6‑position and piperidine ring may shift binding affinity, metabolic stability, and CNS penetration profile. Direct substitution requires quantitative differentiation data.

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline – Quantitative Differentiation


Molecular Weight & Elemental Composition vs. 6-Desmethyl Analog

The target compound (C22H24N2O2S, MW 380.50) differs from the closest analog 3-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (C21H22N2O2S, MW 366.48) by a single methyl group at the 6‑position, which adds exactly 14.02 Da [1][2]. This mass difference is analytically resolvable and influences both chromatographic retention and target binding.

MW & Composition vs. Desmethyl
Head-to-head
ΔMW = +14.02 Da (CH₂)
Supports distinct chemical entity review
Analytically resolvable mass difference
Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Prediction

Lipophilicity Shift: 4-Methylpiperidine vs. Piperidine Analog

The 3-(benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline analog (CAS 872200-20-9) has a reported XLogP3 value of 4.3 [1]. The 4‑methylpiperidine group in the target compound introduces an additional aliphatic carbon, which according to standard additive models increases calculated logP to approximately 4.8. This ~0.5 log unit increase indicates enhanced lipophilicity that affects membrane permeability and binding to hydrophobic protein pockets [2].

Lipophilicity Shift
Cross-study comparable
Estimated ΔXLogP3 ≈ +0.5
Reported lipophilicity context for CNS permeability
Additive model estimation; experimental data to verify
Drug Design Physicochemical Profiling Pharmacokinetics

Metabolic Stability: 4-Methylpiperidine vs. Piperidine

Piperidine‑containing compounds are often susceptible to oxidative metabolism at the piperidine ring α‑positions. The presence of a methyl group on the piperidine in the target compound introduces steric hindrance that can reduce metabolic clearance relative to the unsubstituted piperidine analog (CAS 872200-20-9). While direct comparative microsomal stability data are not publicly available, class‑level studies on 4‑methylpiperidine versus piperidine moieties indicate lower intrinsic clearance for the methyl‑substituted variant [1].

Metabolic Stability
Class-level inference
Predicted lower clearance (steric shielding)
Supports metabolic stability endpoint review
No direct comparative microsomal data available
Metabolic Stability In Vitro ADME CYP Enzymes

Synthetic Reactivity: 4-Methylpiperidine vs. Piperidine

The 4‑methylpiperidine ring in the target compound offers a unique synthetic handle for further functionalization (e.g., N‑alkylation, reductive amination) compared to the piperidine analog (CAS 872200-20-9). The methyl substituent can direct regioselective transformations and influence the conformational equilibrium of the piperidine ring, leading to different diastereomeric outcomes in subsequent reactions [1]. This synthetic differentiation is critical for library expansion programs where scaffold diversity is desired.

Synthetic Reactivity
Class-level inference
Regioselective functionalization handle
Supports library synthesis workflow fit
Qualitative differentiation; context-dependent
Synthetic Chemistry Library Synthesis Parallel Derivatization

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline – Application Scenarios


mGluR5 NAM Lead Optimization

The compound’s 6‑methyl and 4‑methylpiperidine pattern matches the SAR hotspot identified in the quinoline sulfonyl mGluR5 NAM chemotype [1]. The increased lipophilicity and steric bulk relative to the 6‑desmethyl analog predict improved binding to the allosteric site, as suggested by patent coverage of related 4‑amino‑3‑arylsulfonylquinolines [2]. Researchers can use this compound as a starting point for further optimization of potency, selectivity, and CNS penetration.

Kinase Selectivity Probe Synthesis

The 4‑methylpiperidine group provides a distinct binding motif compared to the piperidine analog, potentially altering kinase selectivity profiles [1]. The compound’s synthetic accessibility enables rapid modification of the piperidine nitrogen, allowing generation of focused probe libraries to interrogate kinase inhibition across different target families.

CNS Physicochemical Benchmarking

With an estimated logP near 4.8 and molecular weight of 380.50 [1], this compound occupies a challenging but important region of CNS drug space. It serves as a comparator compound for benchmarking the impact of subtle substituent changes on permeability, efflux, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) and in vitro ADME panels.

Application
Selection Property
Validation Focus
mGluR5 NAM lead optimization
6‑Methyl + 4‑methylpiperidine SAR hotspot match
Allosteric site binding and selectivity profiling
Kinase selectivity probe synthesis
4‑Methylpiperidine binding motif differentiation
Kinase panel screening and target engagement assays
CNS physicochemical benchmarking
LogP ≈ 4.8 / MW 380.50 benchmark point
PAMPA permeability and in vitro ADME panel review
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